![molecular formula C8H7NOS B12916700 2h-Thiocino[4,5-d]isoxazole CAS No. 94043-70-6](/img/structure/B12916700.png)
2h-Thiocino[4,5-d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiocino[4,5-d]isoxazole is a heterocyclic compound that features a unique fusion of thiophene and isoxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen atoms within its structure imparts unique chemical properties that can be exploited for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiocino[4,5-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-substituted chalcone dibromides with hydroxylamine hydrochloride under basic conditions. The use of potassium hydroxide (KOH) as a base yields mixtures of isomeric isoxazoles . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a widely used approach for the synthesis of isoxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the cycloaddition reactions mentioned above. The choice of method depends on factors like yield, purity, and cost-effectiveness. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Thiocino[4,5-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2H-Thiocino[4,5-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2H-Thiocino[4,5-d]isoxazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both sulfur and nitrogen atoms allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
2H-Thiocino[4,5-d]isoxazole can be compared with other heterocyclic compounds such as:
Propiedades
Número CAS |
94043-70-6 |
|---|---|
Fórmula molecular |
C8H7NOS |
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
2H-thiocino[4,5-d][1,2]oxazole |
InChI |
InChI=1S/C8H7NOS/c1-2-8-7(6-9-10-8)3-5-11-4-1/h1-6,9H |
Clave InChI |
RVMWPDWTMRCZFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=CC2=CNOC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



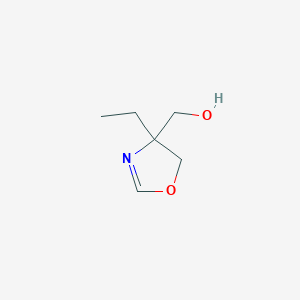
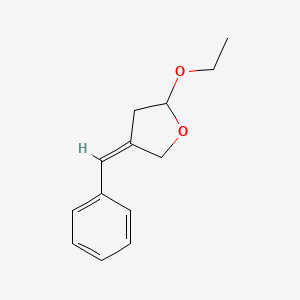
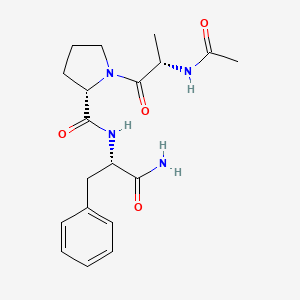
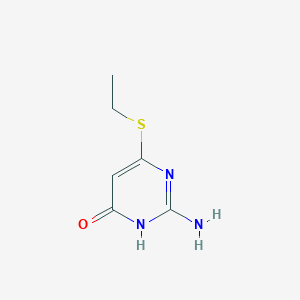
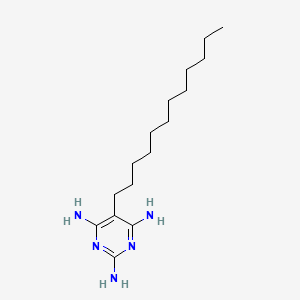
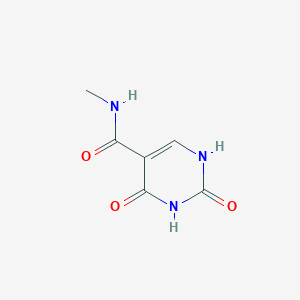
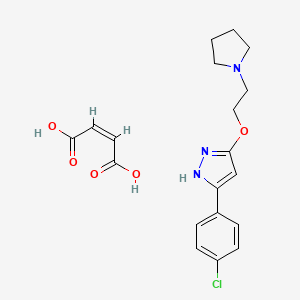
![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)

![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)

